(2-Propyl-5H,6H,7H,8H-imidazo[1,2-A]pyridin-3-YL)methanamine
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Overview
Description
(2-Propyl-5H,6H,7H,8H-imidazo[1,2-A]pyridin-3-YL)methanamine is a chemical compound with the molecular formula C11H19N3 It is a derivative of imidazo[1,2-A]pyridine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propyl-5H,6H,7H,8H-imidazo[1,2-A]pyridin-3-YL)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-propylamine with a suitable pyridine derivative, followed by cyclization to form the imidazo[1,2-A]pyridine core. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Propyl-5H,6H,7H,8H-imidazo[1,2-A]pyridin-3-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and other reagents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(2-Propyl-5H,6H,7H,8H-imidazo[1,2-A]pyridin-3-YL)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Propyl-5H,6H,7H,8H-imidazo[1,2-A]pyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Pyridine derivatives: Compounds with a pyridine ring that may have different substituents and properties.
Uniqueness
(2-Propyl-5H,6H,7H,8H-imidazo[1,2-A]pyridin-3-YL)methanamine is unique due to its specific substitution pattern and the resulting properties. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
(2-propyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H19N3/c1-2-5-9-10(8-12)14-7-4-3-6-11(14)13-9/h2-8,12H2,1H3 |
InChI Key |
WTUHMAIYCWZXOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N2CCCCC2=N1)CN |
Origin of Product |
United States |
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